Glycopyrrolate Impurity I

Catalog No.
S884622
CAS No.
1404453-68-4
M.F
C19H27BrClNO3
M. Wt
432.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycopyrrolate Impurity I

CAS Number

1404453-68-4

Product Name

Glycopyrrolate Impurity I

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide

Molecular Formula

C19H27BrClNO3

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1

InChI Key

DCPQHGSMOUUQST-JUOYHRLASA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Synonyms

3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Reference Standard for Quality Control

  • One of the primary applications of Glycopyrrolate Impurity I is as a reference standard in the quality control process of Glycopyrrolate drug products [].
  • Pharmaceutical companies and research institutions utilize it during the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) [].
  • These analytical methods rely on the known properties of Glycopyrrolate Impurity I to accurately quantify the purity and concentration of Glycopyrrolate in medications and biological samples [].

Impurity Profiling and Degradation Studies

  • Glycopyrrolate Impurity I serves as a benchmark for identifying and characterizing other potential impurities that may arise during Glycopyrrolate synthesis or storage.
  • By comparing the chromatographic peaks of unknown impurities with that of Glycopyrrolate Impurity I, researchers can gain insights into the nature and origin of these impurities.
  • Understanding the degradation profile of Glycopyrrolate is crucial for ensuring the stability and shelf life of medications. Studies may involve spiking Glycopyrrolate samples with Glycopyrrolate Impurity I and monitoring its formation over time to assess degradation pathways.

Research into Potential Biological Activity

  • While limited, some scientific research explores the potential biological activity of Glycopyrrolate Impurity I itself.
  • Given its structural similarity to Glycopyrrolate, researchers might investigate whether Glycopyrrolate Impurity I possesses any unintended pharmacological effects that could influence the overall safety profile of Glycopyrrolate medications.

Glycopyrrolate Impurity I is a chemical compound associated with glycopyrrolate, an anticholinergic medication primarily used to treat gastrointestinal disorders and to reduce salivation during surgery. Glycopyrrolate Impurity I is characterized by its molecular formula C19H27BrClNO3C_{19}H_{27}BrClNO_3 and is known to consist of a mixture of diastereomers, specifically the RR and SS isomers. This impurity arises during the synthesis of glycopyrrolate and can affect the purity and efficacy of pharmaceutical formulations .

Since Glycopyrrolate Impurity I is not the intended active ingredient, it likely has no specific mechanism of action within the body.

As with any unknown compound, it is advisable to handle Glycopyrrolate Impurity I with caution. Potential hazards might include:

  • Irritation: The quaternary ammonium group can be irritating to skin and eyes [].
  • Unknown toxicity: The absence of data on its toxicity necessitates careful handling practices to avoid potential health risks.
, including methylation and subsequent purification steps. Glycopyrrolate Impurity I can form through side reactions during these processes. Notably, the methylation reaction typically employs methyl bromide in the presence of a solvent, leading to the formation of glycopyrronium bromide. The presence of impurities like Glycopyrrolate Impurity I can occur due to incomplete reactions or competitive side reactions that yield undesired products .

Example Reaction

The general reaction for synthesizing glycopyrronium bromide can be summarized as follows:

Glycopyrrolate Base+Methyl BromideGlycopyrronium Bromide+By products including Glycopyrrolate Impurity I \text{Glycopyrrolate Base}+\text{Methyl Bromide}\rightarrow \text{Glycopyrronium Bromide}+\text{By products including Glycopyrrolate Impurity I }

The synthesis of glycopyrrolate typically involves several steps:

  • Methylation: The primary step where glycopyrrolate base is treated with methyl bromide.
  • Purification: This involves recrystallization techniques using solvents like methyl ethyl ketone and methanol to enhance purity.
  • Crystallization: A crucial step that helps in isolating the desired product from impurities, including Glycopyrrolate Impurity I.

Glycopyrrolate Impurity I is primarily relevant in pharmaceutical contexts where glycopyrrolate is utilized. Its presence as an impurity necessitates rigorous quality control measures during drug formulation to ensure patient safety and drug efficacy. It may also serve as a reference standard in analytical chemistry for assessing the purity of glycopyrrolate formulations .

Several compounds share structural or functional similarities with Glycopyrrolate Impurity I:

  • Glycopyrronium Bromide: The active form used therapeutically; has a well-defined pharmacological profile.
  • Atropine: Another anticholinergic agent that shares similar mechanisms but has different therapeutic uses.
  • Ipratropium Bromide: Used primarily for respiratory conditions; also an anticholinergic but differs in structure and application.

Comparison Table

CompoundStructure SimilarityPrimary UseUnique Characteristics
Glycopyrronium BromideHighAnticholinergic medicationWell-studied pharmacokinetics
AtropineModerateTreatment of bradycardiaNatural alkaloid with broader applications
Ipratropium BromideModerateAsthma/COPD treatmentQuaternary ammonium compound for inhalation

Glycopyrrolate Impurity I is unique due to its status as an impurity rather than a therapeutic agent, highlighting the importance of purity in pharmaceutical preparations .

Purity

> 95%

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

431.08628 g/mol

Monoisotopic Mass

431.08628 g/mol

Heavy Atom Count

25

UNII

H4S7L81L98

Dates

Modify: 2024-04-14

Explore Compound Types